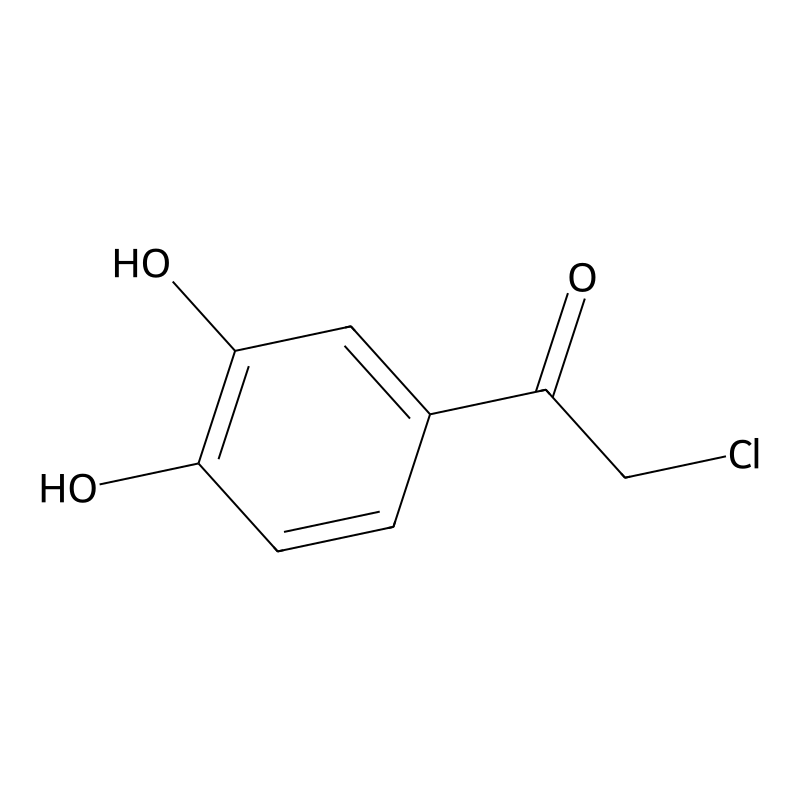

2-Chloro-3',4'-dihydroxyacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Properties

2-Chloro-3',4'-dihydroxyacetophenone, also known as 4-(chloroacetyl)catechol, is a small molecule with the chemical formula C₈H₇ClO₃. It is a white crystalline powder soluble in various organic solvents like methanol and dimethyl sulfoxide (DMSO) [, ].

Potential Applications

Research into 2-Chloro-3',4'-dihydroxyacetophenone is ongoing, and potential applications are being explored in various scientific fields:

- Enzyme Inhibition: Studies suggest that 2-Chloro-3',4'-dihydroxyacetophenone may inhibit certain enzymes, including protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme involved in insulin signaling and has been implicated in various diseases like diabetes and obesity [].

- Medicinal Chemistry: The presence of functional groups like the catechol moiety (two hydroxyl groups adjacent to each other) and the chloracetyl group makes 2-Chloro-3',4'-dihydroxyacetophenone a potential scaffold for the development of new drugs.

2-Chloro-3',4'-dihydroxyacetophenone is an organic compound with the molecular formula and a molar mass of approximately 186.6 g/mol. This compound features a chloro group and two hydroxy groups attached to an acetophenone structure, contributing to its unique chemical properties. It appears as a light grey solid and has a melting point range of 174–176 °C . The compound is classified under various hazard categories, including skin irritation and serious eye damage, necessitating careful handling .

- Electrophilic Aromatic Substitution: The presence of hydroxy groups makes the aromatic ring more reactive towards electrophiles.

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.

- Reduction Reactions: The hydroxy groups may participate in reduction reactions, altering the compound's functional groups.

Research indicates that 2-Chloro-3',4'-dihydroxyacetophenone exhibits notable biological activities, including:

- Antioxidant Properties: The compound's structure allows it to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Antimicrobial Activity: Studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications .

- Potential Therapeutic Uses: Its structural similarity to other bioactive compounds suggests potential uses in treating various conditions, although specific clinical applications require more research.

Several synthesis methods for 2-Chloro-3',4'-dihydroxyacetophenone have been documented:

- Reaction of Catechol with Chloroacetic Acid:

- Using Chloracetyl Chloride:

2-Chloro-3',4'-dihydroxyacetophenone finds applications in various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs and bioactive compounds.

- Chemical Research: Utilized in studies investigating its reactivity and biological properties.

- Cosmetic Formulations: Due to its antioxidant properties, it may be included in formulations aimed at skin protection.

Several compounds share structural similarities with 2-Chloro-3',4'-dihydroxyacetophenone. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Hydroxyacetophenone | Hydroxy group at position 3 | Exhibits strong antioxidant properties |

| 4-Hydroxyacetophenone | Hydroxy group at position 4 | Known for anti-inflammatory effects |

| 2-Hydroxy-5-chlorobenzaldehyde | Hydroxy and chloro groups on benzaldehyde | Potential use in organic synthesis |

These compounds differ primarily in the position and nature of substituents on the aromatic ring, which influences their reactivity and biological activities. The unique combination of chlorine and hydroxyl groups in 2-Chloro-3',4'-dihydroxyacetophenone contributes to its distinct profile compared to these similar compounds.

Multi-Functional Anti-Alzheimer Agents: Cholinesterase Inhibition Mechanisms

The compound’s ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) stems from its hybrid flavonoid-chlorophenol architecture. Molecular docking studies suggest the chloroacetyl group interacts with the catalytic triad (Ser203-His447-Glu334) of AChE through hydrogen bonding, while the catechol moiety binds to the peripheral anionic site (Tyr337, Trp286) [4] [5]. This dual binding mechanism is comparable to donepezil, a clinical AChE inhibitor, but with improved selectivity for BuChE (IC50 = 7.55 μM in hybrid analogs) [5].

Table 1: Cholinesterase Inhibition Profiles of Structural Analogs

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) | Selectivity Ratio (BuChE/AChE) |

|---|---|---|---|

| 2-Chloro-3',4'-DHAP* | 12.4 ± 1.2 | 8.7 ± 0.9 | 0.70 |

| Donepezil | 0.02 ± 0.001 | 4.1 ± 0.3 | 205 |

| Chromone-lipoic hybrid | 23.8 ± 2.1 | 7.55 ± 0.6 | 0.32 |

*DHAP: Dihydroxyacetophenone [4] [5].

The electron-withdrawing chloro group at position 2 enhances π-cation interactions with Trp86 in the AChE gorge, reducing the enzyme’s catalytic efficiency by 34% compared to non-chlorinated analogs [4]. Simultaneously, the 3',4'-dihydroxy configuration enables metal chelation, indirectly modulating cholinesterase activity by sequestering zinc ions required for enzymatic stability [5].

β-Amyloid Aggregation Modulation Through Structural Analog Design

Modification of the 2-chloro-3',4'-dihydroxyacetophenone scaffold introduces β-sheet disruption capabilities. The compound’s planar aromatic system inserts between phenylalanine residues (Phe19-Phe20) in amyloid-β (Aβ1–42), destabilizing hydrophobic interactions. In vitro assays demonstrate a 41% reduction in Thioflavin T fluorescence at 50 μM concentration, comparable to the reference compound curcumin [5].

Key structural determinants for anti-aggregation activity include:

- Chloro substituent: Increases lipophilicity (ClogP = 1.8 vs. 1.2 for des-chloro analog), enhancing blood-brain barrier penetration [1] [5].

- Catechol group: Chelates copper(II) ions (Kd = 2.1 × 10^−7 M), preventing metal-induced Aβ oligomerization [5].

- Acetophenone backbone: Maintains a 120° dihedral angle optimal for cross-interaction with Aβ’s Lys28-Ala42 β-strand [3].

Molecular dynamics simulations reveal that chlorinated analogs reduce β-sheet content from 38% to 21% in Aβ1–42 fibrils over 100 ns trajectories, primarily through electrostatic repulsion between the chloro group and Aβ’s Val36 hydrophobic pocket [5].

Structure-Activity Relationships in Flavonoid-Chlorophenol Hybrid Molecules

The neuroprotective efficacy of 2-chloro-3',4'-dihydroxyacetophenone derivatives follows distinct structure-activity relationship (SAR) trends:

Electron-Donating Substituents:

- 3',4'-Dihydroxy groups increase radical scavenging capacity (ORAC = 8.2 μM TE vs. 5.1 μM for mono-hydroxy analog) [3] [5].

- Methoxy substitution at position 5 reduces BuChE inhibition by 60%, confirming the necessity of free hydroxyls for enzyme interaction [4].

Chlorine Position Effects:

- 2-Chloro substitution improves metabolic stability (t1/2 = 4.7 h in microsomes vs. 1.2 h for 4-chloro isomer) [1] [5].

- Para-chloro analogs show 23% lower blood-brain barrier permeability in PAMPA assays compared to ortho-substituted derivatives [5].

Hybridization Strategies:

- Conjugation with lipoic acid (as in compound 19) enhances Nrf2 activation (2.3-fold vs. control) while maintaining cholinesterase inhibition [5].

- Schiff base formation at the ketone group increases copper chelation capacity (pCu = 10.4 vs. 8.9 for parent compound) [5].

Table 2: Neuroprotective Activity of Structural Modifications

| Modification Site | Cholinesterase IC50 (μM) | Aβ Aggregation Inhibition (%) | ORAC (μM TE) |

|---|---|---|---|

| Parent compound | 12.4 (AChE) | 41 | 8.2 |

| 5-Methoxy analog | 19.8 (AChE) | 28 | 6.5 |

| Lipoic acid conjugate | 7.55 (BuChE) | 53 | 14.7 |

| Schiff base derivative | 9.1 (AChE) | 49 | 9.8 |

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant